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Compound of Interest

Compound Name: PF-06747711

Cat. No.: B610007 Get Quote

In-Depth Technical Guide: PF-06747711
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacokinetic properties, mechanism of action, and relevant

experimental protocols for PF-06747711.

Chemical Structure and Identity
PF-06747711 is a synthetic, small-molecule compound. Its chemical identity is well-defined by

its systematic IUPAC name and structural identifiers.

Table 1: Chemical Identification of PF-06747711

Identifier Value

IUPAC Name

4-[[1-(2,4-dichlorophenyl)sulfonyl-3-

hydroxyazetidin-3-yl]methoxy]-2-

fluorobenzonitrile[1]

Molecular Formula C₁₇H₁₃Cl₂FN₂O₄S[1]

SMILES String
C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)

(COC3=CC(=C(C=C3)C#N)F)O[1]
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A 2D representation of the chemical structure of PF-06747711 is depicted below, illustrating the

arrangement of its constituent atoms and functional groups.

2D Chemical Structure of PF-06747711.

Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic profiles of a compound are critical for understanding

its behavior in biological systems. Currently, publicly available data for PF-06747711 is limited.

Table 2: Physicochemical Properties of PF-06747711

Property Value Source

Molecular Weight 431.3 g/mol [1]

Form Powder Sigma-Aldrich

Color White to beige Sigma-Aldrich

Solubility DMSO: 2 mg/mL (clear) Sigma-Aldrich

Note: Further data on properties such as melting point, pKa, and a broader solubility profile are

not readily available in the public domain.

Pharmacokinetics (ADME):

There is currently no publicly available information regarding the Absorption, Distribution,

Metabolism, and Excretion (ADME) properties of PF-06747711.

Mechanism of Action and Signaling Pathways
The biological target and the mechanism by which PF-06747711 exerts its effects have not

been detailed in the currently accessible public literature. Similarly, the specific signaling

pathways modulated by this compound remain to be elucidated.

Experimental Protocols
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Detailed experimental protocols for the synthesis, purification, and biological evaluation of PF-
06747711 are not available in the public domain. Such information is typically found in peer-

reviewed scientific literature or patents, which have not been identified in relation to this

specific compound in the conducted searches.

Summary and Future Directions
PF-06747711 is a defined chemical entity with a known structure. However, a comprehensive

understanding of its properties and biological activity is hampered by the limited availability of

public data. For researchers and drug development professionals, further investigation is

required to characterize its physicochemical properties, pharmacokinetic profile, mechanism of

action, and potential therapeutic applications. The logical progression for future work would

involve:

Comprehensive Physicochemical Characterization: Determination of melting point, pKa, and

solubility in a range of pharmaceutically relevant solvents.

In Vitro ADME Studies: Assessment of metabolic stability, cell permeability, and plasma

protein binding.

Target Identification and Mechanism of Action Studies: Utilization of biochemical and cell-

based assays to identify the biological target(s) and elucidate the signaling pathways

affected by PF-06747711.

In Vivo Pharmacokinetic and Efficacy Studies: Evaluation of the compound's behavior and

potential therapeutic effects in relevant animal models.

The following logical workflow illustrates the necessary steps for a thorough preclinical

evaluation of a novel compound like PF-06747711.
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General preclinical development workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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